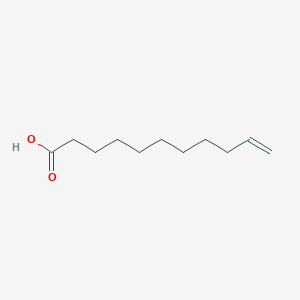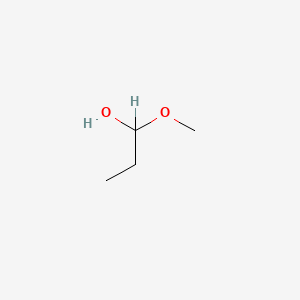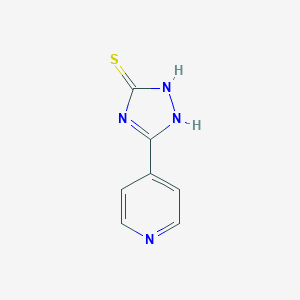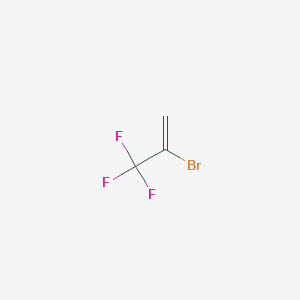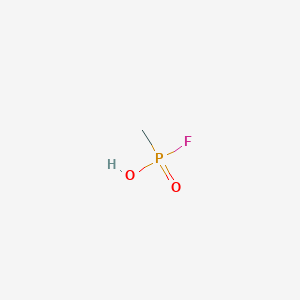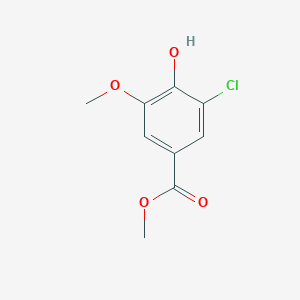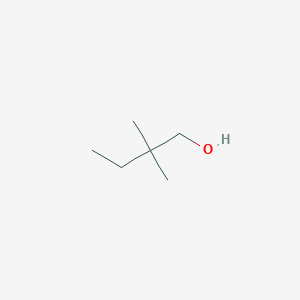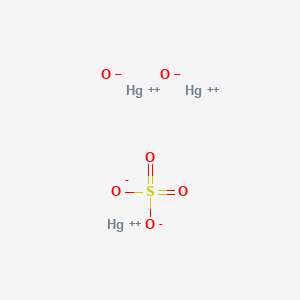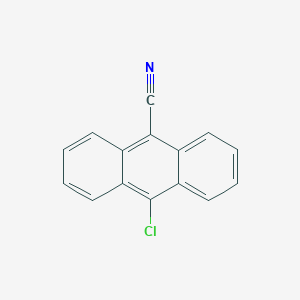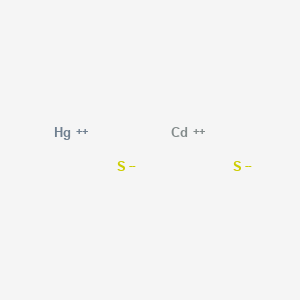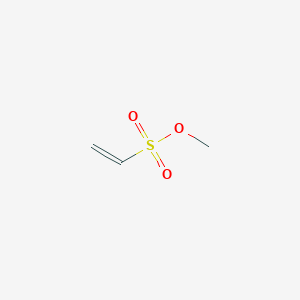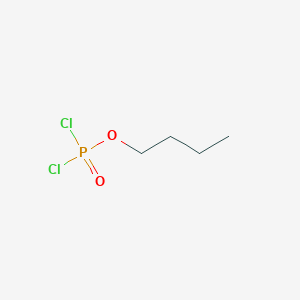
n-Butylphosphorodichloridate
概要
説明
N-Butylphosphorodichloridate (BPCl) is an important chemical compound that has been used extensively in scientific research. It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis. BPCl is a highly reactive compound that readily reacts with a variety of nucleophiles, such as alcohols, amines, and thiols, to form phosphorodichloridates.
作用機序
The mechanism of action of n-Butylphosphorodichloridate involves the formation of a phosphorodichloridate intermediate, which can react with a variety of nucleophiles to form a range of compounds. The reaction of n-Butylphosphorodichloridate with alcohols, for example, proceeds through the formation of an intermediate alkyl phosphorodichloridate, which can be further hydrolyzed to form an alkyl phosphonic acid.
生化学的および生理学的効果
N-Butylphosphorodichloridate is a highly reactive compound that can cause severe irritation to the skin, eyes, and respiratory tract. It has been shown to be toxic to aquatic organisms and can cause environmental damage if not handled properly. In terms of its biochemical and physiological effects, n-Butylphosphorodichloridate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
One of the main advantages of using n-Butylphosphorodichloridate in lab experiments is its high reactivity, which allows for the rapid synthesis of a wide range of compounds. However, this high reactivity can also be a limitation, as the compound can be difficult to handle and may require specialized equipment and techniques. Additionally, the toxicity of n-Butylphosphorodichloridate can pose a risk to researchers and the environment.
将来の方向性
There are several future directions for the use of n-Butylphosphorodichloridate in scientific research. One area of interest is the development of new synthetic methods using n-Butylphosphorodichloridate as a reagent. Another area of interest is the exploration of the biological activity of compounds synthesized using n-Butylphosphorodichloridate, with the aim of developing new drugs and therapies. Finally, there is a need for further research into the environmental impact of n-Butylphosphorodichloridate and the development of safer handling and disposal methods.
科学的研究の応用
N-Butylphosphorodichloridate has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of phosphorus-containing compounds, such as phosphonic acids, phosphonates, and phosphoramidates. n-Butylphosphorodichloridate has also been used in the synthesis of biologically active compounds, such as antiviral agents, antitumor agents, and enzyme inhibitors.
特性
CAS番号 |
1498-52-8 |
|---|---|
製品名 |
n-Butylphosphorodichloridate |
分子式 |
C4H9Cl2O2P |
分子量 |
190.99 g/mol |
IUPAC名 |
1-dichlorophosphoryloxybutane |
InChI |
InChI=1S/C4H9Cl2O2P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3 |
InChIキー |
RNXHHJQBVBRJMB-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(Cl)Cl |
正規SMILES |
CCCCOP(=O)(Cl)Cl |
その他のCAS番号 |
1498-52-8 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)
